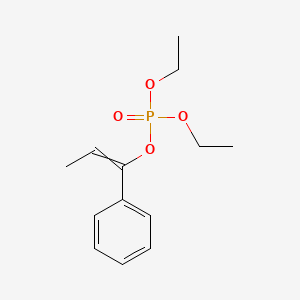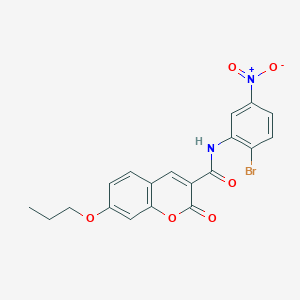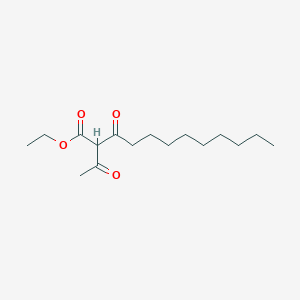![molecular formula C13H17NO4 B14724077 4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione CAS No. 6338-83-6](/img/structure/B14724077.png)
4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications. This compound is characterized by a piperidine ring substituted with a 5-methyl-2-oxocyclohexylcarbonyl group and a 2,6-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with 5-methyl-2-oxocyclohexanecarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dione: A simpler analog without the 5-methyl-2-oxocyclohexylcarbonyl group.
5-Methyl-2-oxocyclohexanecarbonyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methyl-2-oxocyclohexylcarbonyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
6338-83-6 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(5-methyl-2-oxocyclohexanecarbonyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H17NO4/c1-7-2-3-10(15)9(4-7)13(18)8-5-11(16)14-12(17)6-8/h7-9H,2-6H2,1H3,(H,14,16,17) |
InChI Key |
OXFBXBNTAMFMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C(=O)C2CC(=O)NC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
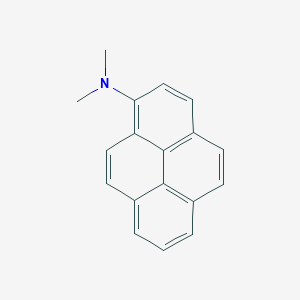

![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)


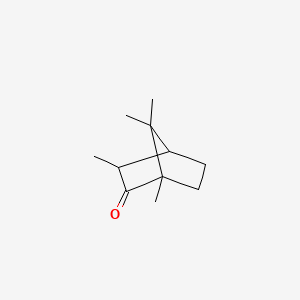
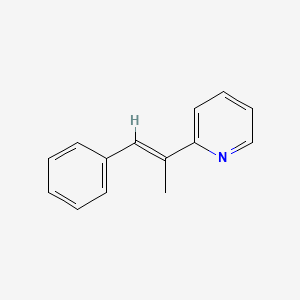

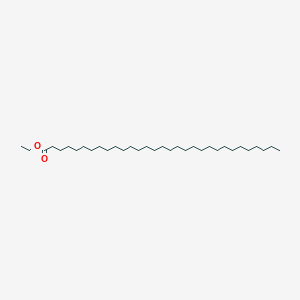
![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
